3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
“3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives was confirmed by IR, 1H/13C-NMR, and mass spectroscopy .
Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using techniques such as IR, 1H/13C-NMR, and mass spectroscopy .
Scientific Research Applications
Antioxidant Activity
- A derivative of 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate demonstrated high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, suggesting its potential as an antioxidant agent (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antimicrobial and Antifungal Activity
- Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, a related compound, have been synthesized and displayed potential antimicrobial, antifungal, and antimalarial activity (Shah, Patel, Rajani, & Karia, 2016).
Molecular Structure and Interactions
- The molecular structure of 2-Oxo-2H-chromen-4-yl 4-methoxybenzoate was analyzed, revealing insights into its molecular interactions and structural properties, which are essential for understanding its behavior in various applications (Abou et al., 2012).
Antibacterial Effects
- Synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds structurally similar to this compound, showed high levels of antibacterial activity, suggesting their potential in antibacterial applications (Behrami & Dobroshi, 2019).
Fluorescent Probes for Molecular Biology and Medicine
- Derivatives of 3-hetaryl substituted coumarin, including molecules structurally related to the compound , were synthesized and studied for their potential application as fluorescent probes in molecular biology and medicine, indicating the compound's utility in these fields (Deligeorgiev et al., 2008).
Mechanism of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The wide range of pharmacological applications of benzoxazole derivatives highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and has prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-28-16-9-6-14(7-10-16)23(26)29-17-11-8-15-12-18(24(27)31-21(15)13-17)22-25-19-4-2-3-5-20(19)30-22/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCHTZQTGIPDBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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